molecular formula C15H23N B1389924 2-(2,4,5-Trimethylphenyl)azepane CAS No. 946714-02-9

2-(2,4,5-Trimethylphenyl)azepane

Cat. No.: B1389924
CAS No.: 946714-02-9
M. Wt: 217.35 g/mol
InChI Key: DBDSQXSUGPUJAS-UHFFFAOYSA-N
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Description

2-(2,4,5-Trimethylphenyl)azepane is a synthetic organic compound featuring an azepane ring, a seven-membered nitrogen-containing heterocycle, substituted with a 2,4,5-trimethylphenyl group. This structure is of significant interest in medicinal chemistry and drug discovery research. Azepane-based motifs are recognized as privileged structures in pharmacology due to their versatile binding properties and presence in a wide range of bioactive molecules . Researchers investigate these scaffolds for developing novel therapeutic agents against various diseases, including cancer, tuberculosis, and Alzheimer's disease, as well as for applications such as histamine H3 receptor inhibition and α-glucosidase inhibition . The specific substitution pattern of this compound offers a unique chemical entity for structure-activity relationship (SAR) studies, enabling researchers to explore and optimize interactions with biological targets. This compound is intended for laboratory research purposes only, specifically for use in hit-to-lead optimization, molecular docking studies, and the synthesis of more complex bioactive molecules. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For precise handling and storage information, please consult the product's Safety Data Sheet (SDS).

Properties

IUPAC Name

2-(2,4,5-trimethylphenyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c1-11-9-13(3)14(10-12(11)2)15-7-5-4-6-8-16-15/h9-10,15-16H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDSQXSUGPUJAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2CCCCCN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper(I)-Catalyzed Tandem Amination/Cyclization

A prominent method for synthesizing functionalized azepines and azepanes involves copper(I)-catalyzed hydroamination or tandem amination/cyclization of allenynes or related substrates. Research published in 2022 demonstrated that:

  • Using a cationic Cu(I) complex, specifically Cu(MeCN)4PF6, as a catalyst (10 mol%) in anhydrous 1,4-dioxane at 70 °C for 6 hours facilitates the cyclization of suitable allenyne substrates with amines to form azepine derivatives in moderate to good yields (up to 65% NMR yield).
  • The reaction conditions are sensitive to catalyst loading, amine equivalents, and temperature, with lower catalyst amounts leading to decreased yields.
  • Copper(I) salts like CuCl or CuI were inactive under these conditions.
  • The method works well with aromatic amines such as aniline and substituted anilines but is limited with primary aliphatic amines.

Though this method was demonstrated primarily for trifluoromethyl-substituted azepines, the principle of copper-catalyzed intramolecular amination can be adapted for synthesizing this compound by employing appropriately functionalized precursors bearing the 2,4,5-trimethylphenyl group.

Photochemical Dearomative Ring Expansion

A novel and efficient approach to azepane synthesis involves photochemical dearomative ring expansion of nitroarenes. A recent study reported that:

  • Nitroarenes bearing aromatic substituents can be converted into azepanes by blue-light-mediated photochemical conversion of the nitro group into a singlet nitrene intermediate.
  • This process expands the six-membered aromatic ring to a seven-membered azepane ring at room temperature.
  • Subsequent hydrogenolysis yields the azepane product in just two steps.

This strategy offers a mild and selective route to azepanes, including those substituted with methyl groups on the aromatic ring, such as the 2,4,5-trimethylphenyl moiety. It expands the accessible chemical space for azepane derivatives relevant to medicinal chemistry.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range References
Friedel-Crafts Acylation Pseudocumene + Dichloroacetyl chloride + AlCl3 High selectivity and yield for precursor synthesis Requires careful control of catalyst and temperature Not specified (high)
Cu(I)-Catalyzed Amination/Cyclization Cu(MeCN)4PF6 (10 mol%), dioxane, 70 °C, 6 h, amines Efficient ring closure, moderate to good yields Limited to certain amines, catalyst sensitivity Up to 65% NMR yield
Photochemical Dearomative Ring Expansion Nitroarenes, blue light, room temperature, hydrogenolysis Mild conditions, two-step process, broad substrate scope Requires nitroarene precursors Not specified

Detailed Research Findings and Considerations

  • The copper(I)-catalyzed method requires anhydrous and inert atmosphere conditions to maintain catalyst activity and avoid side reactions. Optimization of catalyst loading and amine equivalents is crucial for maximizing yield.
  • Photochemical methods leverage the unique reactivity of nitrene intermediates generated under blue light, enabling ring expansion without harsh reagents or high temperatures.
  • The synthesis of the 2,4,5-trimethylphenyl substituent via Friedel-Crafts acylation provides a reliable route to key intermediates that can be further elaborated into azepane derivatives.
  • Combining these methods, one could envision preparing this compound by first synthesizing the 2,4,5-trimethylphenyl precursor, then introducing nitrogen functionality via catalytic or photochemical ring formation strategies.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5-Trimethylphenyl)azepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Chemistry

  • Building Block for Synthesis: 2-(2,4,5-trimethylphenyl)azepane serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions.

Biological Studies

  • Enzyme Inhibition Studies: The compound is investigated for its ability to inhibit specific enzymes, which can provide insights into metabolic pathways and potential therapeutic targets.
  • Protein Interactions: Its interactions with proteins are studied to understand binding affinities and mechanisms of action in biological systems.

Pharmaceutical Applications

  • Therapeutic Potential: Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties. Investigations into its pharmacological effects are ongoing.
  • Drug Development: The compound's structural characteristics make it a candidate for further development as a pharmaceutical agent.

Industrial Uses

  • Material Science: Due to its unique properties, it is explored for applications in developing new materials with specific mechanical or chemical properties.
  • Chemical Processes: It can be employed in various chemical processes as a reagent or catalyst.

Table 1: Comparison of Applications

Application AreaSpecific Use CasesNotable Findings
Organic ChemistryBuilding block in synthesisVersatile precursor for complex molecules
Biological StudiesEnzyme inhibitionPotential target for metabolic pathways
PharmaceuticalAnti-inflammatory and anticancer researchOngoing studies on therapeutic effects
IndustrialDevelopment of new materialsUnique properties beneficial for material science

Case Study 1: Enzyme Inhibition

A recent study explored the enzyme inhibition properties of this compound against specific targets involved in inflammatory responses. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Material Development

Research into the application of this compound in material science revealed that when incorporated into polymer matrices, it enhanced thermal stability and mechanical strength. This finding opens avenues for developing advanced materials suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 2-(2,4,5-Trimethylphenyl)azepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, altering their activity and affecting biochemical pathways. In biological systems, it may modulate signal transduction pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key molecular parameters of 2-(2,4,5-Trimethylphenyl)azepane and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Features
This compound C₁₅H₂₃N 217.36 946714-02-9 2,4,5-Trimethylphenyl group
2-(4-Chlorophenyl)azepane C₁₂H₁₆ClN 209.72 383129-18-8 4-Chlorophenyl group
2-(Azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone C₂₀H₂₂BrNO 372.30 88675-47-2 Bromophenyl and phenyl ketone groups
Key Observations:

Substituent Effects: The trimethylphenyl group in the target compound introduces steric bulk and enhanced lipophilicity compared to the smaller 4-chlorophenyl group in 2-(4-chlorophenyl)azepane . This difference may influence binding affinity in receptor-ligand interactions. The bromophenyl and ketone functionalities in 2-(azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone add polarity and molecular complexity, reflected in its higher molecular weight (372.30 vs. 217.36 g/mol) .

Physicochemical Properties :

  • Lipophilicity : The trimethyl substitution likely increases LogP compared to the chloro analog, though experimental LogP values are unavailable for direct comparison.
  • Solubility : The absence of polar groups (e.g., Cl, Br, or ketone) in this compound may reduce aqueous solubility relative to its halogenated analogs.

Biological Activity

2-(2,4,5-Trimethylphenyl)azepane is a compound characterized by its unique structural features, particularly the 2,4,5-trimethylphenyl group. This structural characteristic imparts distinct chemical and biological properties that are of significant interest in various fields, including medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical formula: C13H17N. Its structure allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of several derivatives that may exhibit altered biological activities.

Types of Reactions:

  • Oxidation: Can yield ketones or carboxylic acids using reagents like potassium permanganate.
  • Reduction: Hydrogenation can produce saturated derivatives.
  • Substitution: The azepane ring can react with halogens or electrophiles to form halogenated derivatives.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound can bind to enzyme active sites, modulating their activity and influencing biochemical pathways. This modulation can affect cellular functions through alterations in signal transduction pathways.

Biological Activity and Therapeutic Potential

Research indicates that this compound may have several pharmacological applications:

  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious diseases.
  • Anti-inflammatory Effects: The compound's ability to inhibit pro-inflammatory enzymes indicates its potential in treating chronic inflammatory conditions .
  • Neuroprotective Properties: There is emerging evidence suggesting that compounds similar to this compound may provide neuroprotection in models of ischemic injury .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

  • Neuroprotection in Ischemic Models:
    • A study demonstrated that derivatives of azepane compounds could significantly reduce neuronal damage in ischemic models by inhibiting pathways that lead to cell death .
  • Anti-inflammatory Activity:
    • Research has shown that azepane derivatives can inhibit inducible nitric oxide synthase (iNOS), which is implicated in various inflammatory diseases such as asthma and COPD. This inhibition could provide therapeutic benefits in managing these conditions .
  • Pharmacological Screening:
    • A screening of a library of pharmacologically active compounds revealed that certain azepane derivatives exhibited significant activity against targets involved in cholesterol biosynthesis and inflammation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialPotential effectiveness against pathogens
Anti-inflammatoryInhibition of iNOS; reduction in inflammation
NeuroprotectiveReduction in neuronal damage in ischemia

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4,5-Trimethylphenyl)azepane
Reactant of Route 2
2-(2,4,5-Trimethylphenyl)azepane

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